molecular formula C15H13N3O2 B11967296 2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione CAS No. 4336-02-1

2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione

Cat. No.: B11967296
CAS No.: 4336-02-1
M. Wt: 267.28 g/mol
InChI Key: SZCUIKPBXBGBRJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phthalazinedione core with a pyridyl-ethyl substituent, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione typically involves the reaction of phthalic anhydride with 2-(2-pyridyl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a catalyst like N,N-dimethylbenzylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The pyridyl-ethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione involves its interaction with specific molecular targets and pathways. The pyridyl-ethyl group can bind to active sites of enzymes, modulating their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-2-(2-(2-pyridyl)-ethyl)-1,4-phthalazinedione is unique due to its specific combination of a phthalazinedione core and a pyridyl-ethyl substituent. This structural arrangement imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

4336-02-1

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

3-(2-pyridin-2-ylethyl)-2H-phthalazine-1,4-dione

InChI

InChI=1S/C15H13N3O2/c19-14-12-6-1-2-7-13(12)15(20)18(17-14)10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2,(H,17,19)

InChI Key

SZCUIKPBXBGBRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC3=CC=CC=N3

Origin of Product

United States

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